Spectroscopic Characterization of 4-Amino-3-(benzylamino)benzonitrile: A Predictive and Methodological Guide
Spectroscopic Characterization of 4-Amino-3-(benzylamino)benzonitrile: A Predictive and Methodological Guide
Abstract: This technical guide presents a comprehensive, in-depth analysis of the predicted spectroscopic profile of 4-Amino-3-(benzylamino)benzonitrile. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive characterization. It is designed to serve as a core reference for researchers, scientists, and drug development professionals, detailing the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring and interpreting this data, ensuring a self-validating framework for the analytical characterization of this and similar substituted benzonitrile derivatives.
Introduction: The Structural Landscape of 4-Amino-3-(benzylamino)benzonitrile
4-Amino-3-(benzylamino)benzonitrile is a poly-functional aromatic compound featuring a benzonitrile core substituted with a primary amine at the C4 position and a secondary benzylamine at the C3 position. This unique arrangement of electron-donating amino groups and the electron-withdrawing nitrile group creates a distinct electronic and structural environment, making its unequivocal characterization essential for applications in medicinal chemistry and materials science. Spectroscopic analysis provides the empirical fingerprint of a molecule's identity and purity. This guide offers a detailed predictive overview of the key spectroscopic signatures of 4-Amino-3-(benzylamino)benzonitrile, providing a reliable baseline for its identification and further investigation.
The predictions and interpretations herein are grounded in the well-established spectroscopic behavior of related structures, such as 4-aminobenzonitrile and various benzylamines, ensuring a high degree of scientific confidence.[1][2][3]
Molecular Structure
A clear understanding of the molecular structure is paramount for the assignment of spectroscopic signals. The atoms in the structure below are numbered for clarity in the subsequent NMR analysis.
Caption: Proposed primary fragmentation pathway of protonated 4-Amino-3-(benzylamino)benzonitrile.
| Predicted m/z | Proposed Fragment |
| 224 | [M+H]⁺ (Protonated Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 133 | [C₇H₈N₃]⁺ (Radical cation of 3,4-diaminobenzonitrile) |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and primary fragmentation pattern of the compound.
Methodology (Electrospray Ionization - ESI):
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
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Data Acquisition (Positive Ion Mode):
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
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Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 224) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum. [4]4. Data Analysis: Analyze the resulting spectra to confirm the mass of the molecular ion and identify the major fragment ions.
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Integrated Spectroscopic Workflow
The comprehensive characterization of 4-Amino-3-(benzylamino)benzonitrile follows a logical workflow, integrating each spectroscopic technique to build a complete structural picture.
Caption: Integrated workflow for the spectroscopic characterization of a novel compound.
Conclusion
This guide provides a foundational, yet in-depth, predictive analysis of the spectroscopic data for 4-Amino-3-(benzylamino)benzonitrile. By synthesizing information from analogous structures and adhering to established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality data, enabling the confident identification, characterization, and quality assessment of this compound in a laboratory setting. This document serves as a critical starting point for any research or development activities involving 4-Amino-3-(benzylamino)benzonitrile.
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